2'-N-Formylsisomycin
Description
Historical Context of Discovery and Early Academic Characterization
2'-N-Formylsisomycin, also identified by the designation G-367 S1, was discovered as a new aminoglycoside antibiotic produced by a rare actinomycete, Dactylosporangium thailandense G-367. nih.gov The isolation and initial characterization of this compound were reported in the early 1980s. nih.gov The isolation process involved techniques such as column chromatography utilizing a cation-exchange resin. nih.gov Early academic characterization employed spectroscopic methods, including magnetic resonance spectroscopy and infrared spectrophotometry, to elucidate its structure and properties. nih.gov The molecular formula of this compound was determined to be C20H37N5O8. nih.gov
Significance within Aminoglycoside Antibiotic Research and Development Paradigms
The discovery of this compound holds significance within aminoglycoside research as it represents a naturally occurring derivative of Sisomicin (B1680986), produced by a specific microorganism. nih.gov Its identification expanded the known structural diversity within the aminoglycoside class. Initial studies indicated that G-367 S1 exhibits activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of the formyl group at the 2'-amino position distinguishes it from the parent compound, Sisomicin. While the broad mechanism of action for aminoglycosides involves ribosomal binding, the specific impact of the 2'-N-formyl modification on ribosomal interaction, spectrum of activity against a wider range of contemporary strains, or potential influence on resistance mechanisms was not extensively detailed in the initial discovery reports found. The significance of this specific modification in the context of overcoming resistance or altering pharmacokinetic profiles, common themes in aminoglycoside development, appears to be an area with limited early academic focus based on the available information.
Current Research Landscape and Unaddressed Questions Pertaining to this compound
Based on the available search results, detailed contemporary research specifically centered on this compound appears limited in the publicly accessible academic literature. While aminoglycosides in general continue to be subjects of research, particularly concerning resistance mechanisms and the development of new derivatives, specific studies focusing on the 2'-N-formyl modification of Sisomicin are not prominently featured.
Scope and Objectives of the Academic Research Review on this compound
The scope of this academic research review is to consolidate and present the available published information specifically pertaining to the chemical compound this compound. Based on the current literature landscape, the primary objective is to document its historical discovery, source organism, initial characterization data, and reported basic biological activity as found in the available academic resources. This review aims to highlight what is currently known about this specific compound and, importantly, to identify the significant gaps in the current research landscape, thereby outlining areas that warrant further scientific investigation to fully understand the chemical biology and potential significance of the 2'-N-formyl modification in aminoglycoside research.
Structure
3D Structure
Properties
CAS No. |
76647-54-6 |
|---|---|
Molecular Formula |
C20H37N5O8 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide |
InChI |
InChI=1S/C20H37N5O8/c1-20(29)7-30-19(14(28)17(20)24-2)33-16-11(23)5-10(22)15(13(16)27)32-18-12(25-8-26)4-3-9(6-21)31-18/h3,8,10-19,24,27-29H,4-7,21-23H2,1-2H3,(H,25,26)/t10-,11+,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 |
InChI Key |
CEKWVQNWPXXMIU-QFPUGEGSSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)NC=O)N)N)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O |
Synonyms |
2'-N-formylsisomycin G 367 S1 G-367 S(1) |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Determinants of 2 N Formylsisomycin Production
Elucidation of the Biosynthetic Gene Cluster for Sisomycin and its Derivatives
The biosynthesis of sisomicin (B1680986), and by extension its derivatives like 2'-N-Formylsisomycin, is governed by a dedicated biosynthetic gene cluster (BGC). The sisomicin biosynthetic gene cluster has been cloned from Micromonospora inyoensis, the producing organism. nih.gov This cluster spans approximately 47 kb and contains 37 open reading frames (ORFs) predicted to encode proteins involved in sisomicin biosynthesis, regulation, resistance, and transport. nih.govresearchgate.netacs.org Comparative genetic studies with the gentamicin (B1671437) biosynthetic gene cluster have revealed a similar biosynthetic route, providing a framework for understanding the sisomicin pathway. nih.govresearchgate.net
The identification and analysis of BGCs are crucial steps in natural product research, often facilitated by computational tools like antiSMASH, which can rapidly identify and annotate such clusters within microbial genomes. secondarymetabolites.orghaverford.edu
Enzymatic Steps and Intermediates in this compound Biosynthesis
The biosynthesis of this compound proceeds through enzymatic modifications of precursor molecules, ultimately leading to the final formylated structure. While the complete, specific pathway to this compound is not exhaustively detailed in the provided search results, information on sisomicin biosynthesis and related aminoglycoside pathways offers significant insights.
Sisomicin itself is a 3',4'-dideoxy-aminoglycoside. nih.gov The biosynthetic pathway of sisomicin has been reported, and it shares similarities with the gentamicin pathway. researchgate.netresearchgate.net Studies on gentamicin biosynthesis have elucidated enzymatic steps involved in the formation of its pseudotrisaccharide structure, including dideoxygenation processes catalyzed by enzymes like GenP, GenB3, and GenB4. acs.orgnih.gov GenP is thought to initiate the C-3',4'-dideoxygenation process by phosphorylating intermediates. nih.gov GenB3 and GenB4 are proposed to be involved in the subsequent steps, with GenB3 potentially catalyzing C-3',4'-dideoxygenation and GenB4 involved in double bond migration and transamination activities. nih.govresearchgate.net Interestingly, GenB3 shares significant identity (85%) with Sis18 in the sisomicin biosynthetic pathway, suggesting a conserved role in dideoxygenation. nih.gov
Sisomicin can serve as a precursor for the synthesis of various aminoglycosides. nih.gov Biotransformation studies have shown the conversion of sisomicin to other gentamicin components, indicating its position within the broader aminoglycoside metabolic network in producing organisms. jst.go.jpasm.org
Formylation Mechanism and Specificity
Specific details regarding the formylation mechanism leading to this compound are not explicitly present in the provided search results. However, the presence of a formyl group at the 2'-N position implies the action of a formyltransferase enzyme. Such enzymes catalyze the transfer of a formyl group from a donor molecule (likely N10-formyltetrahydrofolate) to an amine acceptor. The specificity of this formylation reaction for the 2'-amine of sisomicin would be determined by the substrate binding pocket and catalytic residues of the specific formyltransferase involved. While the search results mention formylase-cyclohydrolase enzymes in the context of other biosynthetic pathways (e.g., formycin A biosynthesis), their direct involvement in sisomicin formylation is not indicated. nih.gov
Precursor Incorporation and Modification
Aminoglycoside antibiotics, including sisomicin, are produced from primary metabolites such as L-glutamine, D-glucosamine, and L-2-deoxystreptamine (2-DOS). nih.gov These precursors are incorporated and undergo a series of enzymatic modifications, including glycosylation, aminotransferase reactions, and deoxygenation, to form the complex aminoglycoside structure. acs.orgnih.govnih.gov The biosynthesis involves the conversion of sugar moieties from UDP-sugar derivatives to common intermediates. nih.gov
Mutational biosynthesis studies have demonstrated the incorporation of precursor analogs into aminoglycosides, highlighting the enzymatic systems' ability to process related molecules, although often with varying efficiency compared to natural substrates. annualreviews.org This suggests that the enzymes in the sisomicin pathway exhibit some degree of substrate flexibility, which could be relevant to the formation of derivatives.
Regulatory Mechanisms Governing this compound Biosynthesis
The biosynthesis of secondary metabolites like sisomicin is tightly regulated in producing organisms. While the specific regulatory mechanisms for this compound are not detailed, the regulation of sisomicin biosynthesis has been studied. The sisomicin biosynthetic gene cluster contains genes encoding proteins for regulation. nih.govresearchgate.net
Regulation of antibiotic biosynthesis can occur at transcriptional and translational levels. nih.govnih.gov For instance, the sisomicin-gentamicin resistance methylase gene (sgm) in Micromonospora zionensis is regulated at the translational level by autorepression. nih.gov This type of regulation ensures that the organism produces sufficient resistance mechanisms alongside the antibiotic.
Understanding the regulatory network of BGCs is crucial for manipulating production levels. Studies in other Streptomyces species have shown that transcriptional regulators, both pathway-specific and global, play significant roles in activating or repressing BGCs. nih.govfrontiersin.org Rewiring the regulation of BGCs, for example, by overexpressing positive regulators or deleting negative regulators, can lead to increased production of natural products. nih.gov However, the native biosynthesis pathway of sisomicin and its regulatory mechanism have not yet been fully elucidated. researchgate.net
Methodologies for Biosynthetic Pathway Investigation (e.g., Isotopic Labeling, Gene Knockout/Knock-in Studies, Enzymatic Assays, Chemoproteomics)
Investigating complex biosynthetic pathways like that of this compound requires a range of experimental methodologies.
Isotopic Labeling: Stable isotope labeling (SIL) is a powerful technique used to trace the incorporation of precursors into natural products and link metabolites to their corresponding BGCs. nih.govbeilstein-journals.org By feeding isotopically labeled precursors (e.g., with 13C, 15N) to the producing organism and analyzing the labeling patterns in the isolated compounds using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can elucidate biosynthetic intermediates and pathways. nih.govbeilstein-journals.orggoogle.com Historically, isotopic labeling has been used to determine the biosynthetic origins of individual compounds. nih.gov
Gene Knockout/Knock-in Studies: Gene knockout (inactivation) and knock-in (introduction or replacement) studies are fundamental genetic tools for determining the function of specific genes within a BGC. nih.govfrontiersin.org By deleting or modifying a gene and observing the effect on the production of the target compound or accumulation of intermediates, the role of the encoded enzyme or regulatory protein can be inferred. nih.govfrontiersin.orgmdpi.com
Enzymatic Assays: In vitro enzymatic assays are used to characterize the biochemical activity of individual enzymes involved in the biosynthetic pathway. By incubating a purified enzyme with its putative substrate and analyzing the reaction products, the enzyme's catalytic function and specificity can be confirmed. acs.orgnih.govrsc.org For example, enzymatic assays have been used to study the activity of enzymes involved in gentamicin biosynthesis, which are homologous to those in the sisomicin pathway. nih.gov
Chemoproteomics: Chemoproteomics approaches, particularly those using activity-based probes, can be applied to identify and profile enzymes involved in metabolic pathways. frontiersin.orgnih.gov This technique can help in identifying functional proteins that interact with pathway intermediates or substrate analogs, accelerating the discovery of biosynthetic enzymes. frontiersin.org While more commonly applied to plant natural product biosynthesis or target identification in drug discovery, chemoproteomics holds potential for elucidating enzymes in bacterial biosynthetic pathways as well. frontiersin.orgnih.gov
These methodologies, often used in combination, provide a comprehensive approach to dissecting the complex biosynthetic routes leading to natural products like this compound.
Molecular Mechanisms of Action of 2 N Formylsisomycin at the Cellular Level
Interactions with Ribosomal RNA and Protein Synthesis Inhibition
2'-N-Formylsisomycin functions as a protein synthesis inhibitor. americanchemicalsuppliers.com Antibiotics targeting the ribosome often exert their effects by binding to either the small (30S) or large (50S) ribosomal subunits, thereby disrupting various stages of the translation cycle, including initiation, elongation, and termination. frontiersin.orgnih.gov The ribosome, composed of ribosomal RNA (rRNA) and numerous proteins, provides binding sites for mRNA and transfer RNAs (tRNAs) during translation. frontiersin.org
Binding Sites and Conformational Changes Induced by this compound
Aminoglycoside antibiotics, a class that includes sisomycin (a related compound), are known to bind to the small ribosomal subunit, specifically interacting with the 16S rRNA. These interactions can induce conformational changes in the ribosome, affecting its ability to accurately decode mRNA and facilitate tRNA binding. While specific detailed structural data for this compound binding is not extensively available in the search results, other ribosome-targeting antibiotics provide insights into potential mechanisms. For instance, some antibiotics bind near the peptidyl transferase center (PTC) or in the nascent peptide exit tunnel (NPET) of the 50S subunit, while others interact with the decoding site on the 30S subunit. frontiersin.orgnih.gov Conformational changes in ribosomal RNA, such as 2'-O-methylation, can affect ribosome dynamics and impact interactions with translation factors. biorxiv.org Antibiotics can also perturb ribosomal subunit dynamics and the equilibrium between different conformational states (e.g., rotated and non-rotated states) that are crucial for translocation. biorxiv.org
Impact on Translation Fidelity and Protein Truncation
Inhibition of protein synthesis by ribosome-targeting antibiotics can lead to various outcomes, including a complete block of translation, reduced translation rates, or the production of aberrant, truncated proteins. Some antibiotics are known to induce translation errors, such as miscoding, which can result in the incorporation of incorrect amino acids into the polypeptide chain. news-medical.netmpg.de Others can cause premature termination of translation, leading to the release of truncated protein fragments. Puromycin, for example, is an amino-nucleoside antibiotic that acts by prematurely terminating polypeptide chains. researchgate.net The impact of this compound on translation fidelity and whether it specifically induces protein truncation would require further detailed investigation, likely involving techniques such as ribosome profiling or analysis of nascent polypeptide chains.
Membrane Permeabilization and Cellular Uptake Mechanisms
While the primary target of this compound is the ribosome, its ability to reach this intracellular target necessitates uptake into the bacterial cell. For many antibiotics, particularly those targeting intracellular components, transport across the bacterial cell membrane and cell wall is a critical step. Gram-negative bacteria, with their outer membrane, present a significant barrier to the entry of many antibiotics. nih.gov Some antimicrobial agents can permeabilize bacterial membranes, thereby facilitating their own uptake or increasing the sensitivity of bacteria to other drugs. nih.govfrontierspartnerships.orgplos.orgmdpi.comodu.edu Cationic antimicrobial peptides, for instance, can destabilize the outer membrane. nih.gov The mechanism by which this compound traverses bacterial membranes and its potential to induce membrane permeabilization are not explicitly detailed in the provided search results, but this would be a relevant area of study for understanding its full cellular mechanism.
Ancillary Cellular Effects and Stress Responses Induced by this compound Exposure
Exposure of bacterial cells to antibiotics that inhibit essential processes like protein synthesis can trigger various cellular stress responses. These responses are complex and can involve the activation of signaling pathways aimed at mitigating the stress or initiating programmed cell death. For example, the integrated stress response (ISR) in eukaryotic cells is a signaling network activated by various stressors, including inhibition of protein translation, leading to global translational downregulation and the induction of specific genes involved in adaptation. mdpi.comfrontiersin.org While the ISR is primarily characterized in eukaryotic systems, bacteria also possess sophisticated stress response mechanisms. The specific ancillary cellular effects and stress responses induced by this compound in bacterial cells are not detailed in the search results, but potential effects could include the induction of heat shock proteins or other general stress regulons aimed at counteracting the effects of protein synthesis inhibition or membrane disruption. nih.govelifesciences.org
Methodologies for Investigating Mechanisms of Action (e.g., Ribosome Footprinting, Cryo-EM/X-ray Crystallography of Compound-Ribosome Complexes, Live-Cell Imaging)
Investigating the molecular mechanisms of ribosome-targeting antibiotics like this compound relies on a variety of biochemical, structural, and cell-based techniques.
Ribosome Footprinting: This technique involves the nuclease digestion of mRNA that is protected by ribosomes, allowing for the precise mapping of ribosome positions on mRNA and providing insights into translation elongation rates and potential stall sites induced by the antibiotic.
Cryo-EM and X-ray Crystallography: These structural biology techniques are crucial for determining the high-resolution structures of ribosomes in complex with antibiotics. nih.govharvard.edunih.govcreative-biostructure.comcriver.com Cryo-EM has become increasingly powerful for resolving the structures of large macromolecular complexes like the ribosome, including those with bound ligands. harvard.educreative-biostructure.comthermofisher.comnih.gov X-ray crystallography also provides atomic-level detail of antibiotic binding sites and induced conformational changes. nih.govharvard.edunih.govcreative-biostructure.com These methods can reveal the specific binding site(s) of this compound on the ribosome and the resulting structural rearrangements that lead to inhibited protein synthesis.
Live-Cell Imaging: Fluorescence microscopy and other live-cell imaging techniques can be used to observe the cellular distribution and uptake of fluorescently labeled antibiotics, assess membrane integrity using dyes like propidium (B1200493) iodide (PI) or N-phenyl-1-napthylamine (NPN), and monitor the effects of the antibiotic on cellular processes in real-time. frontierspartnerships.orgplos.orgmdpi.com
Biochemical Assays: In vitro transcription-translation systems, assays measuring aminoacyl-tRNA binding, peptide bond formation, and translocation can be used to dissect the specific step of protein synthesis inhibited by this compound. frontiersin.orgmpg.denih.gov
These methodologies, often used in combination, provide a comprehensive approach to understanding how this compound interacts with its cellular targets and disrupts bacterial physiology.
Mechanisms of Resistance to 2 N Formylsisomycin in Microbial Systems
Enzymatic Modification of 2'-N-Formylsisomycin
Enzymatic modification is the most prevalent mechanism of aminoglycoside resistance in clinical settings. nih.govnih.gov Bacteria produce a diverse array of enzymes that can inactivate aminoglycosides by catalyzing modifications such as acetylation, phosphorylation, or nucleotidylation (adenylation) at specific hydroxyl or amino groups on the antibiotic molecule. nih.govnih.govfrontiersin.org These modifications typically reduce the binding affinity of the aminoglycoside to its ribosomal target, thereby preventing it from interfering with protein synthesis. mdpi.com
Aminoglycoside-Modifying Enzymes (AMEs) and their Specificity towards this compound
Aminoglycoside-modifying enzymes (AMEs) are categorized into three main classes based on the type of modification they perform: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs). nih.govnih.govscielo.brmdpi.commicrobialcell.com Each AME typically exhibits specificity for particular positions on the aminoglycoside structure and for specific aminoglycosides. nih.govmdpi.comresearchgate.net
AACs catalyze the transfer of an acetyl group from acetyl-CoA to an amino group of the aminoglycoside. scielo.brmdpi.com Common acetylation sites include the 1, 3, 2', and 6' positions. scielo.br APHs catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group of the aminoglycoside. scielo.brmdpi.com Phosphorylation commonly occurs at the 3', 2'', 3'', 4', 6, and 9 positions. scielo.br ANTs/AADs catalyze the transfer of an adenylyl group from ATP to a hydroxyl group. scielo.brmdpi.com These enzymes can modify positions such as 2'', 3'', 4', 6, and 9. scielo.br
The formyl group at the 2'-N position of this compound is a specific chemical modification. While general literature on AMEs describes modifications at various positions of aminoglycosides, including the 2' position by AACs scielo.brmdpi.com, the specificity of AMEs towards this compound with its existing formyl group at this position would depend on whether the enzyme can still recognize and modify other sites on the molecule, or if the formylation at the 2' position impacts the enzyme's ability to bind or modify other sites. Some studies suggest that modifications at the 2'-position can influence the selectivity of resistance mechanisms. Bifunctional enzymes, such as AAC(6')-Ie-APH(2'')-Ia, which can perform both acetylation and phosphorylation, are also significant and can confer resistance to a broad spectrum of aminoglycosides. mdpi.commicrobialcell.com
Ribosomal Methylation and Alterations in Drug Target
Another important mechanism of resistance involves modifications to the bacterial ribosome, the primary target of aminoglycosides. nih.gov These modifications can reduce the binding affinity of the antibiotic to the ribosome, thereby impairing its ability to inhibit protein synthesis. nih.govmdpi.com
Methyltransferases Conferring Resistance to Aminoglycosides
Acquired resistance to aminoglycosides can be mediated by ribosomal RNA (rRNA) methyltransferases that catalyze the methylation of specific nucleotides within the ribosomal RNA, particularly in the 16S rRNA of the 30S ribosomal subunit, which is the main binding site for aminoglycosides. nih.govnih.govresearchgate.net These methyltransferases can confer high-level resistance to a wide range of aminoglycosides. nih.gov For example, 16S rRNA methyltransferases like ArmA and RmtB confer high-level resistance to 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides such as amikacin (B45834) and gentamicin (B1671437) by methylating the N7 position of nucleotide G1405 in the 16S rRNA. nih.govresearchgate.net Another methyltransferase, NpmA, methylates the N1 position of A1408 in 16S rRNA, leading to resistance to both 4,5- and 4,6-disubstituted 2-deoxystreptamine aminoglycosides. researchgate.netnih.gov The methylation at these sites interferes with the binding of aminoglycosides to the ribosomal A-site. nih.gov
Conformational Changes in Ribosomal A-site Leading to Reduced Binding Affinity
Aminoglycosides exert their effect by binding to the ribosomal A-site, primarily interacting with the 16S rRNA. This binding stabilizes a conformational state of the A-site that leads to misreading of the mRNA and inhibition of translation. nih.govpnas.orgmcmaster.ca Mutations or enzymatic modifications (like methylation) in the 16S rRNA can alter the conformation of the A-site, reducing the binding affinity of aminoglycosides. nih.govresearchgate.netplos.org
For example, mutations at position 1408 of the 16S rRNA, such as A1408G, are known to confer high-level resistance to aminoglycosides with an ammonium (B1175870) group at position 6 on ring I by preventing their proper insertion into the A-site helix. researchgate.net Similarly, methylation of G1405 or A1408 by ribosomal methyltransferases directly impacts the aminoglycoside binding pocket within the A-site. nih.govresearchgate.net These modifications can prevent the characteristic "flipping out" of adenines A1492 and A1493 in the 16S rRNA, a conformational change induced by aminoglycoside binding that is crucial for their activity. nih.govpnas.orgresearchgate.net By altering the shape and electrostatic properties of the binding cleft, these ribosomal modifications reduce the ability of aminoglycosides, including potentially this compound, to bind effectively and induce the necessary conformational changes for translational interference. plos.org
Structure Activity Relationship Sar Studies and Rational Design Strategies for 2 N Formylsisomycin Analogs
Identification of Key Pharmacophoric Groups and their Contribution to Biological Activity
The biological activity of aminoglycosides like 2'-N-Formylsisomycin is intrinsically linked to their ability to bind to the A-site of the bacterial 16S ribosomal RNA (rRNA), leading to protein mistranslation and ultimately cell death. mdpi.com This interaction is governed by specific pharmacophoric groups—the parts of the molecule that are responsible for its biological activity.
Key pharmacophoric features of the aminoglycoside scaffold include:
The 2-deoxystreptamine (B1221613) (2-DOS) Ring: This central aminocyclitol ring is a hallmark of most clinically relevant aminoglycosides and serves as the core scaffold for the attachment of amino sugar rings. nih.gov
Amino Groups: The number and position of amino groups are critical for the antibiotic's activity. mdpi.com These groups are typically protonated at physiological pH, resulting in a polycationic molecule. The positive charges are crucial for the initial electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA, facilitating the binding process.
Hydroxyl Groups: Specific hydroxyl groups on the sugar rings form key hydrogen bonds with the rRNA target, locking the antibiotic into its binding pocket and ensuring high-affinity interaction.
The 2'-N-Formyl Group: In this compound, the formyl group at the 2'-amino position is a critical modification. While the 2'-amino group itself is important for binding, its acylation into a formylamide can serve as a protective strategy. This modification can sterically hinder the approach of aminoglycoside-modifying enzymes (AMEs) that would otherwise inactivate the drug. nih.gov The reduced nucleophilicity of the formylated nitrogen atom can also prevent enzymatic reactions like acetylation. nih.gov
Synthetic Modification Strategies for this compound Derivatives
Rational drug design aims to systematically modify the structure of a lead compound like this compound to improve its therapeutic profile. Synthetic chemistry provides the tools to create a diverse range of analogs for SAR studies.
The 2'-position is a frequent target for inactivating enzymes, making it a key focus for synthetic modification. The introduction of the N-formyl group is one such strategy. Further modifications at this position could involve replacing the formyl group with other acyl groups of varying sizes and electronic properties to fine-tune the balance between antibacterial activity and resistance evasion. The goal is to create a substituent that is bulky enough to prevent enzymatic modification without disrupting the essential hydrogen bonding and electrostatic interactions required for high-affinity ribosomal binding. Studies on other aminoglycosides have shown that even subtle changes at the 2'-position, such as altering the stereochemistry or replacing a hydroxyl with an amino group, can significantly impact binding and activity, sometimes by inducing electrostatic repulsion that disfavors certain conformations. nih.gov
Beyond the 2'-position, other sites on the aminoglycoside scaffold are ripe for modification to enhance activity and combat resistance. mdpi.com
N-1 Position: Modification of the N-1 amino group of the 2-DOS ring has been a highly successful strategy. For example, the addition of a (S)-4-amino-2-hydroxybutyryl (AHB) group to kanamycin (B1662678) gave rise to amikacin (B45834), which is protected from several AMEs. mdpi.com A similar modification to dibekacin (B1670413) yielded arbekacin, which is effective against certain methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com
6'-Position: Alkylation at the N-6' position has been shown to reduce the affinity for resistance enzymes. mdpi.com However, this can sometimes lead to a concurrent decrease in antibacterial activity, highlighting the delicate balance required in drug design. mdpi.com
3' and 4' Positions: Deoxygenation at these positions, as seen in the design of dibekacin (3',4'-dideoxy-kanamycin B), was an early rational strategy to prevent inactivation by 3'-O-phosphotransferases (APH(3')). mdpi.com
Guanidylation: Replacing amino groups with guanidino groups can maintain or enhance activity while potentially altering the molecule's susceptibility to modifying enzymes. mdpi.com
These strategies, proven effective for other aminoglycosides, provide a roadmap for the rational design of novel this compound derivatives.
| Modification Site | Example Strategy | Effect on Activity/Resistance | Reference |
| 2'-N Position | Formylation/Acylation | Prevents enzymatic modification via steric hindrance and reduced nucleophilicity. | nih.gov |
| N-1 Position | Addition of AHB group (e.g., Amikacin) | Protects against multiple aminoglycoside-modifying enzymes (AMEs). | mdpi.com |
| 6'-N Position | Alkylation | Decreases affinity for resistance enzymes, but may also reduce antibacterial activity. | mdpi.com |
| 3'/4'-OH Positions | Deoxygenation (e.g., Dibekacin) | Prevents inactivation by O-phosphotransferases. | mdpi.com |
Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking, QSAR Modeling)
In silico methods are indispensable tools in modern drug discovery, allowing for the rapid and cost-effective evaluation of potential drug candidates before their synthesis. nih.gov
Molecular Docking: This computational technique predicts how a molecule (ligand) binds to the active site of a biological target (receptor). nih.gov For this compound analogs, docking simulations can model their interactions with the 16S rRNA A-site. mdpi.com By analyzing the predicted binding poses, researchers can visualize key hydrogen bonds and electrostatic interactions, estimate binding affinity, and understand how specific structural modifications might enhance or disrupt binding. nih.govnih.gov Docking can also be used to model interactions with AMEs, helping to design derivatives that are poor substrates for these resistance enzymes.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govnih.gov For this compound, a QSAR model would be built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of synthesized analogs and correlating them with their measured antibacterial potencies. researchgate.net The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Design Principles for Overcoming Resistance Mechanisms through Structural Modifications
The primary mechanism of clinical resistance to aminoglycosides is enzymatic modification by AMEs, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs). nih.gov Rational design of new this compound analogs focuses on creating molecules that are not substrates for these enzymes.
The core design principles include:
Steric Hindrance: Introducing bulky chemical groups at or near the sites of enzymatic modification. The 2'-N-formyl group is an example of this principle. The group physically blocks the enzyme's active site, preventing it from accessing the target amino or hydroxyl group. nih.gov
Removal or Masking of Target Functional Groups: If an enzyme modifies a specific hydroxyl group (e.g., APH(3')), that group can be removed (deoxygenation) or replaced with a group that the enzyme cannot process, such as a hydrogen or fluorine atom. mdpi.com Similarly, masking an amino group through acylation (as in 2'-N-formylation) or alkylation prevents its modification by AACs. mdpi.com
Altering Molecular Recognition: Modifying parts of the aminoglycoside that are not directly targeted by the enzyme but are crucial for enzyme-substrate recognition can also confer resistance. This can disrupt the binding of the antibiotic to the enzyme without affecting its binding to the ribosomal target.
Maintaining Ribosomal Binding: Crucially, any modification aimed at overcoming resistance must not significantly compromise the molecule's ability to bind to its ribosomal target. nih.gov The challenge lies in making modifications that are detrimental to AME binding but are tolerated by the rRNA binding site.
Methodologies for SAR Elucidation (e.g., Combinatorial Synthesis, High-Throughput Screening of Analogs, Biophysical Binding Assays)
Elucidating the SAR of this compound analogs requires a combination of advanced chemical and biological techniques.
Combinatorial Chemistry: This approach allows for the rapid synthesis of large, diverse collections (libraries) of related compounds. nih.gov By systematically combining different chemical building blocks onto the this compound scaffold, researchers can efficiently generate hundreds or thousands of analogs, covering a wide range of structural variations. nih.gov
High-Throughput Screening (HTS): Once a library of analogs has been synthesized, HTS is used to rapidly assess their biological activity. nih.gov Automated systems can test thousands of compounds per day in miniaturized assays (e.g., 384- or 1536-well plates) to measure their antibacterial potency. nuvisan.comnuvisan.com This allows for the quick identification of "hit" compounds with promising activity from large libraries. eurofins.com
Biophysical Binding Assays: These techniques provide direct, quantitative data on the interaction between a drug candidate and its target. They are crucial for confirming that a compound's activity is due to on-target binding and for understanding the thermodynamic and kinetic basis of the interaction. nih.gov Common methods include:
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). nih.gov
Surface Plasmon Resonance (SPR): A label-free method that measures binding events in real-time to determine association and dissociation rate constants (kon and koff), in addition to binding affinity. nih.gov
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: A high-throughput method that measures the change in a protein's melting temperature upon ligand binding, which can be used to screen for binders. nih.govnih.gov
By integrating these synthetic, screening, and biophysical methodologies, researchers can efficiently map the SAR landscape for this compound, leading to the rational design of next-generation aminoglycosides with improved efficacy against resistant pathogens.
Analytical and Biotechnological Methodologies for Research on 2 N Formylsisomycin
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., High-Resolution NMR, Mass Spectrometry)
Advanced spectroscopic techniques, particularly High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the structural elucidation of organic compounds, including novel derivatives like 2'-N-Formylsisomycin. NMR spectroscopy, encompassing 1D and 2D techniques such as COSY, TOCSY, HSQC, HMQC, HMBC, and NOESY, provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.,,, High-resolution NMR is crucial for resolving complex spectra and confirming structural assignments, especially for molecules with intricate structures or multiple overlapping signals.,,
Mass spectrometry complements NMR by providing accurate molecular weight information and fragmentation patterns that aid in identifying functional groups and structural subunits., Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are particularly useful for determining the elemental composition of a compound., The combination of NMR and MS data is a powerful approach for the de novo elucidation of complex structures and the confirmation of synthesized or isolated derivatives., These methods would be essential in confirming the formylation at the 2' position of sisomicin (B1680986) and characterizing any other structural modifications in novel this compound derivatives.
Chromatographic Methods for Purification and Quantification in Research Samples (e.g., HPLC, LC-MS/MS)
Chromatographic methods are fundamental for the purification and quantification of this compound in research samples, whether from fermentation broths or biological matrices. High-Performance Liquid Chromatography (HPLC) is widely used for separating complex mixtures based on the differential affinities of compounds for a stationary phase and a mobile phase.,, Various HPLC modes, such as reversed-phase chromatography, are commonly applied to separate compounds with differing polarities.,
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity, selectivity, and multiplexing capabilities for the identification and quantification of compounds, even at trace levels.,,,, LC-MS/MS is particularly valuable for quantifying target analytes in complex biological or environmental matrices due to its ability to differentiate target compounds from interfering substances based on both their chromatographic retention time and their specific mass fragmentation patterns., These techniques would be vital for isolating pure this compound from its production source and for accurately quantifying its concentration in various research samples, such as those from in vitro or in vivo studies.
Bioassays and Cell-Based Assays for Characterizing Biological Activity in Research Contexts
Bioassays and cell-based assays are crucial for characterizing the biological activity of this compound in research contexts. These assays are designed to measure the effect of a compound on a biological system, providing insights into its potency and mechanism of action., Given that sisomicin is an aminoglycoside antibiotic,, bioassays evaluating antibacterial activity would be highly relevant for this compound.
Cell-based assays can measure various cellular responses, including cell viability, proliferation, and specific pathway activation. Reporter gene assays, for instance, can be used to monitor the activation of specific signaling pathways in response to a compound. These assays are essential for determining the minimum inhibitory concentrations (MICs) against various bacterial strains and for investigating potential synergistic or antagonistic effects when combined with other agents. While specific bioassay data for this compound were not detailed in the provided results, the general principles of cell-based bioassays for determining the biological activity of drugs and natural products are well-established and would be applicable.,,
Omics Technologies in Studying Cellular Responses to this compound (e.g., Transcriptomics, Proteomics, Chemoproteomics)
Omics technologies provide a comprehensive view of the global cellular responses to a compound like this compound. Transcriptomics involves the study of the entire set of RNA transcripts in a cell or organism, revealing changes in gene expression levels in response to treatment.,, Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions, offering insights into the functional state of the cell.,, Chemoproteomics, a more specialized approach, uses chemical probes to identify and characterize protein targets of a compound within a cell.
Integrating data from transcriptomics and proteomics can provide a more complete understanding of how cells respond to this compound, from transcriptional changes to alterations in protein expression and pathway activity.,, These technologies can help identify the cellular targets of this compound and elucidate the mechanisms underlying its biological effects, including any antibacterial activity or potential off-target effects. While no specific omics studies on this compound were found in the search results, these methodologies are increasingly applied in natural product research to understand their complex interactions with biological systems.,,
Development of Reporter Systems and Genetic Tools for Investigating this compound Biology
The development of reporter systems and genetic tools is valuable for specifically investigating the biological effects and mechanisms of action of this compound. Reporter genes, such as those encoding fluorescent or luminescent proteins, can be fused to gene promoters or regulatory elements to monitor their activity in the presence of the compound.,, This allows researchers to study how this compound affects the expression of specific genes or pathways.
Genetic tools, including gene knockout or knockdown techniques and overexpression systems, can be used to manipulate the expression of potential target genes or related proteins to study their role in the cellular response to this compound. These tools can help validate the findings from omics studies and provide more definitive evidence for the involvement of specific genes or pathways in the compound's activity. While the provided search results did not detail the development of such specific tools for this compound, the general principles and applications of reporter systems and genetic tools in studying compound biology are well-established and could be adapted for research on this compound.,,,
Broader Biological and Ecological Implications of 2 N Formylsisomycin Production and Presence
Role of 2'-N-Formylsisomycin in Microbial Interactions and Niche Competition
Microbial interactions within diverse communities are complex and can range from mutually beneficial relationships to antagonistic ones. microbenotes.comresearchgate.net The production of secondary metabolites, such as antibiotics, is a well-known mechanism by which microorganisms can influence their environment and interact with other microbial populations. nih.gov These compounds can play a significant role in niche competition, where different species vie for limited resources or space. khanacademy.orgunibas.ch
The competitive exclusion principle posits that two species occupying the exact same niche cannot stably coexist. khanacademy.orgunibas.ch Microorganisms can avoid competitive exclusion through various mechanisms, including the production of inhibitory substances that negatively affect competitors. microbenotes.comnih.gov As a compound produced by Dactylosporangium thailandense, this compound could potentially act as an antagonistic agent, inhibiting the growth or activity of competing microorganisms in its ecological niche. This could provide Dactylosporangium thailandense with a competitive advantage, allowing it to better access resources or occupy a specific habitat. khanacademy.orgunibas.ch
Microbial interactions can be classified into types such as mutualism, commensalism, and amensalism (antagonism). microbenotes.com The production of a compound like this compound that may inhibit other microbes aligns with the concept of amensalism, where one organism is harmed while the other is unaffected or benefits. microbenotes.com Such antagonistic interactions mediated by secondary metabolites are crucial in shaping the structure and diversity of microbial communities in various environments, including soil and other complex ecosystems where Dactylosporangium thailandense might reside. mdpi.com
Environmental Fate and Persistence in Laboratory and Controlled Ecosystems
The environmental fate and persistence of a chemical compound are determined by a combination of its physical-chemical properties and the environmental conditions it encounters. cdc.govresearchgate.netepa.gov Key properties influencing fate include molecular weight, solubility in water, vapor pressure, and the octanol-water partition coefficient (LogP). epa.govherts.ac.uk These properties dictate how a substance will be transported, its potential for volatilization, and its likelihood of partitioning into different environmental compartments like water, soil, or air. cdc.govepa.govherts.ac.uk
Degradation processes, both abiotic (e.g., hydrolysis, photolysis) and biotic (e.g., microbial degradation), also play a critical role in determining how long a compound will persist in the environment. researchgate.netepa.govnih.gov Microbial communities in soil and water can metabolize and break down organic compounds, influencing their half-life and ultimate disappearance from the environment. researchgate.netnih.gov
Specific data on the environmental fate and persistence of this compound, such as its degradation pathways or half-life in different environmental matrices, were not found in the provided search results. Therefore, a detailed analysis of its environmental behavior cannot be provided here. However, understanding the general principles of environmental chemistry and microbial ecology allows for the consideration that, like other organic compounds, this compound's persistence would be influenced by factors such as temperature, pH, light exposure, and the presence and activity of microbial populations capable of degrading it. cdc.govresearchgate.netepa.govnih.gov The potential for bioaccumulation, often correlated with a high LogP value, is another factor considered in environmental fate assessments. herts.ac.uk
Evolutionary Pressures Exerted by this compound on Microbial Populations
The presence of antimicrobial compounds in an environment can exert significant selective pressure on microbial populations. nih.gov Exposure to antibiotics, including those produced by microorganisms in their natural habitats, can drive the evolution of resistance mechanisms in susceptible bacteria. nih.govnih.gov This is a fundamental ecological and evolutionary concept.
While direct studies on the evolutionary pressures specifically exerted by this compound were not found, its potential antimicrobial activity implies that microbial populations exposed to it in the environment could evolve resistance. The mechanisms of resistance can be diverse, including enzymatic inactivation of the compound, modification of the target site, efflux pumps that remove the compound from the cell, or reduced permeability of the cell membrane. nih.gov
The evolution of antibiotic resistance is a dynamic process that can occur through spontaneous mutations or the acquisition of resistance genes via horizontal gene transfer. nih.govnih.gov The selective pressure imposed by an antibiotic favors the survival and proliferation of resistant individuals, leading to an increase in the frequency of resistance within a population over time. nih.gov
Furthermore, interspecific competition, potentially mediated by compounds like this compound, can also contribute to the evolutionary diversification of microbial communities by favoring different strategies for resource utilization or defense. frontiersin.orgnih.gov Microbes might adapt to the presence of an inhibitory compound by developing resistance or by shifting their ecological niche to avoid exposure. khanacademy.orgfrontiersin.org
Potential for Novel Biological Activities or Applications (Excluding Clinical/Therapeutic)
Microbial secondary metabolites are a rich source of compounds with diverse biological activities, extending beyond therapeutic applications. entrepreneurindia.coresearchgate.net While this compound is mentioned in the context of a handbook on drugs from natural sources, suggesting potential applications, specific non-clinical uses are not detailed in the provided information. entrepreneurindia.co
However, the biological activity that makes a compound potentially useful as a therapeutic agent (e.g., antimicrobial activity) can also be relevant for other applications. For instance, compounds with antimicrobial properties could find use as biocides in industrial settings, preservatives, or as tools in microbial research to selectively inhibit or study specific microorganisms. researchgate.netfrontiersin.org
The study of microbial interactions and the compounds they produce can also reveal novel biological activities. For example, some microbial compounds have been found to have effects on cell growth or signaling pathways, which could be valuable in research or biotechnology. frontiersin.org The exploration of the diverse metabolic capabilities of microorganisms, including Dactylosporangium thailandense, continues to uncover compounds with unique structures and activities that may have unforeseen applications outside of medicine. researchgate.netnih.gov
The production of this compound by Dactylosporangium thailandense itself represents a biological activity that is of interest from a biosynthetic and ecological perspective. Understanding the genetic and biochemical pathways involved in its production could have applications in metabolic engineering or synthetic biology. nih.govnih.gov
Future Directions and Emerging Research Avenues for 2 N Formylsisomycin
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The complex nature of antibiotic resistance and the need for novel therapeutic strategies make the integration of Artificial Intelligence (AI) and Machine Learning (ML) highly relevant to the future of compounds like 2'-N-Formylsisomycin. AI and ML are increasingly being adopted in drug discovery to analyze vast volumes of biological and chemical data, predict efficacy and toxicity, and optimize molecular designs.
For this compound, AI and ML could be leveraged in several ways:
Identifying novel targets: AI can help uncover new bacterial targets that this compound or its future derivatives could effectively inhibit, potentially bypassing existing resistance mechanisms.
Predicting activity against resistant strains: ML models trained on data from various bacterial strains and resistance profiles could predict the potential activity of this compound against emerging resistant pathogens.
Designing optimized derivatives: Generative AI platforms can design novel molecular structures based on the this compound scaffold, aiming for improved potency, altered target interactions, or reduced susceptibility to modifying enzymes.
Accelerating lead optimization: AI can analyze structure-activity relationships to guide chemical modifications, speeding up the process of developing more effective and safer compounds.
While no specific studies on AI/ML applied directly to this compound were found in the search results, the general application of these technologies in aminoglycoside research and overcoming resistance is a significant emerging area.
Exploration of Novel Biosynthetic Pathways and Enzymes Related to Aminoglycoside Modification
Understanding the biosynthesis of aminoglycosides and the enzymes involved in their modification is crucial for developing strategies to combat resistance. Aminoglycoside modifying enzymes (AMEs) are a major cause of resistance, catalyzing modifications like acetylation, phosphorylation, or adenylation at different sites on the aminoglycoside molecule. These enzymes are often encoded on mobile genetic elements, facilitating their spread among bacteria.
Future research directions related to this compound in this area include:
Identifying novel AMEs: Continued exploration of bacterial genomes and mobile genetic elements is necessary to identify new AMEs that can inactivate sisomicin (B1680986) and its derivatives.
Characterizing modification pathways: Detailed biochemical and structural studies of the enzymes involved in formylation or other potential modifications of sisomicin in bacteria could reveal new targets for resistance inhibitors.
Investigating the biosynthesis of the formyl group: Understanding how the formyl group is introduced into this compound during its biosynthesis could potentially lead to strategies to modify the compound or inhibit its production in resistant organisms. While the search results provide general information on biosynthesis of modified nucleosides and other natural products involving various enzymes, specific details on the formylation of sisomicin were not found.
Developing enzyme inhibitors: Research is ongoing to develop inhibitors that can block the activity of AMEs, thereby restoring the efficacy of aminoglycosides. This is a direct avenue for enhancing the activity of this compound against resistant strains.
Development of Advanced Methodologies for High-Throughput Functional Characterization
High-throughput screening (HTS) is a powerful tool for rapidly testing large libraries of compounds or genes for biological activity. Applying advanced HTS methodologies can accelerate the characterization of this compound's activity and identify mechanisms of resistance or synergy with other compounds.
Potential applications of advanced HTS for this compound research include:
Screening against diverse bacterial panels: HTS can be used to quickly assess the activity of this compound against a wide range of clinically relevant bacterial strains, including those with known resistance mechanisms.
Identifying synergistic combinations: HTS can screen combinations of this compound with other antibiotics or compounds to identify synergistic interactions that could improve efficacy or overcome resistance.
Functional genomic screens: HTS using techniques like RNA interference or CRISPR-Cas9 can identify bacterial genes or pathways that, when modulated, affect susceptibility to this compound.
Phenotypic screening: Developing cell-based HTS assays that measure specific bacterial phenotypes related to infection or resistance can provide insights into the compound's mechanism of action.
Advanced HTS methodologies, often incorporating automation and sophisticated data analysis, are essential for efficiently exploring the potential of this compound and understanding its interactions with bacterial systems.
Addressing Complex Resistance Evolution through Multi-Omics Approaches
Antibiotic resistance is a complex phenomenon driven by various genetic and phenotypic changes. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of bacterial responses to antibiotics and the evolution of resistance.
Applying multi-omics to study resistance to this compound can provide valuable insights:
Identifying resistance determinants: Genomic analysis can identify mutations or acquired genes (like AMEs) associated with reduced susceptibility to this compound.
Understanding transcriptional and translational responses: Transcriptomics and proteomics can reveal how bacteria alter gene expression and protein production in the presence of the compound.
Mapping metabolic changes: Metabolomics can identify metabolic pathways that are affected by this compound or that contribute to resistance.
Tracking resistance evolution: Longitudinal multi-omics studies of bacterial populations exposed to this compound can track the emergence and selection of resistance mechanisms over time.
By integrating these different layers of biological information, multi-omics can provide a holistic understanding of how bacteria develop and maintain resistance to this compound, informing strategies to combat this challenge.
The Role of this compound Research in Advancing Fundamental Understanding of Drug-Target Interactions and Microbial Ecology
Research on this compound contributes not only to the development of potential therapeutic agents but also to a broader understanding of fundamental biological processes. Studying how this compound interacts with its bacterial targets can provide insights into the mechanisms of protein synthesis inhibition, a common mode of action for aminoglycosides.
Furthermore, investigating the impact of this compound on bacterial populations and communities contributes to the field of microbial ecology. Antibiotics can significantly alter the composition and function of microbial ecosystems.
Research in this area could explore:
Detailed drug-target binding kinetics: Studying the precise interactions between this compound and its ribosomal target can enhance our understanding of aminoglycoside binding sites and mechanisms of action.
Impact on microbial communities: Investigating how exposure to this compound affects the diversity and dynamics of bacterial populations in different environments (e.g., in vitro models, animal models) can provide ecological insights.
Resistance development within communities: Studying the evolution of resistance to this compound within complex microbial communities can shed light on horizontal gene transfer and other ecological factors influencing resistance spread.
Influence on host-microbe interactions: Research could explore the effects of this compound on beneficial microbial populations and their interactions with a host.
By studying this compound, researchers can gain a deeper understanding of both specific drug-target interactions and the broader ecological consequences of antibiotic use, informing future drug design and stewardship strategies.
Conclusion
Summary of Key Academic Insights into 2'-N-Formylsisomycin
Academic insights into this compound primarily identify it as a naturally occurring compound. It is known to be produced by the microorganism Dactylosporangium thailandense. entrepreneurindia.co Limited specific detailed academic research findings on the compound's properties, mechanisms of action, or biological activities were readily available in the consulted sources. One potential application mentioned is its use in the study of dental caries. americanchemicalsuppliers.com
Reiteration of the Academic Significance of this compound Research
The academic significance of research into this compound stems from its origin as a natural product from Dactylosporangium thailandense. entrepreneurindia.co The study of natural compounds from microorganisms is a crucial area in chemical biology and antimicrobial discovery, as these sources have historically yielded numerous therapeutic agents. While detailed research findings on this compound itself are limited in the provided information, its identification contributes to the broader understanding of the metabolic capabilities of microorganisms like Dactylosporangium thailandense. Its mentioned potential use in dental caries study also highlights a specific area of potential academic interest. americanchemicalsuppliers.com
Outlook on the Continued Contributions of this compound Studies to Chemical Biology and Antimicrobial Discovery Research
The outlook on the continued contributions of this compound studies to chemical biology and antimicrobial discovery research is dependent on further investigation into its properties and activities. As a natural product, it represents a data point in the vast chemical space explored by microorganisms. Future research could potentially uncover novel biological activities, unique mechanisms of action, or serve as a starting point for the synthesis of new chemical entities with therapeutic potential. Given the ongoing need for new antimicrobial agents, particularly against resistant strains, the exploration of compounds like this compound, even those with limited initial characterization, remains relevant to the field of antimicrobial discovery. Studies in chemical biology could further elucidate its biosynthesis and interaction with biological targets.
Q & A
Q. How should researchers optimize this compound's formulation for in vivo pharmacokinetic studies?
- Methodological Answer : Test solubility enhancers (e.g., cyclodextrins) and lipid-based nanoparticles for improved bioavailability. Conduct pilot studies in rodents to determine clearance rates and tissue distribution via LC-MS/MS. Adjust dosing intervals based on half-life calculations .
Guidelines for Data Presentation
- Tables : Include raw MIC values, stability data, and statistical parameters (mean ± SD, p-values). Use appendices for large datasets (e.g., transcriptomic profiles) .
- Figures : Label NMR/LC-MS spectra with compound identifiers and retention times. Use heatmaps for synergy scores and phylogenetic trees for resistance gene analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
